REACTION_CXSMILES
|
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][NH:15][C:16]([C:18]2[C:26]3[N:25]=[C:24]([CH:27]([CH3:29])[CH3:28])[NH:23][C:22]=3[CH:21]=[CH:20][CH:19]=2)=[O:17])[CH2:10][CH2:9]1)=O)(C)(C)C.FC(F)(F)C(O)=O>ClCCl>[NH:8]1[CH2:13][CH2:12][CH:11]([CH2:14][NH:15][C:16]([C:18]2[C:26]3[N:25]=[C:24]([CH:27]([CH3:29])[CH3:28])[NH:23][C:22]=3[CH:21]=[CH:20][CH:19]=2)=[O:17])[CH2:10][CH2:9]1
|
Name
|
4-{[(2-isopropyl-1H-benzoimidazole-4-carbonyl)amino]methyl}-piperidine-1-carboxylic acid tert-butyl ester
|
Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)CNC(=O)C1=CC=CC=2NC(=NC21)C(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for an additional 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
then evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
Excess trifluoroacetic acid was removed by co-evaporation with toluene
|
Type
|
DISSOLUTION
|
Details
|
The residue was then dissolved in a minimal volume of dichloromethane
|
Type
|
ADDITION
|
Details
|
slowly added to diethyl ether (1 L) at 0° C
|
Type
|
STIRRING
|
Details
|
The resulting slurry was stirred for 2 h at room temperature
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCC(CC1)CNC(=O)C1=CC=CC=2NC(=NC21)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 24 mmol | |
AMOUNT: MASS | 12.7 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |